Dextromethorphan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water

Freely soluble in chloroform

Synonyms

Canonical SMILES

Isomeric SMILES

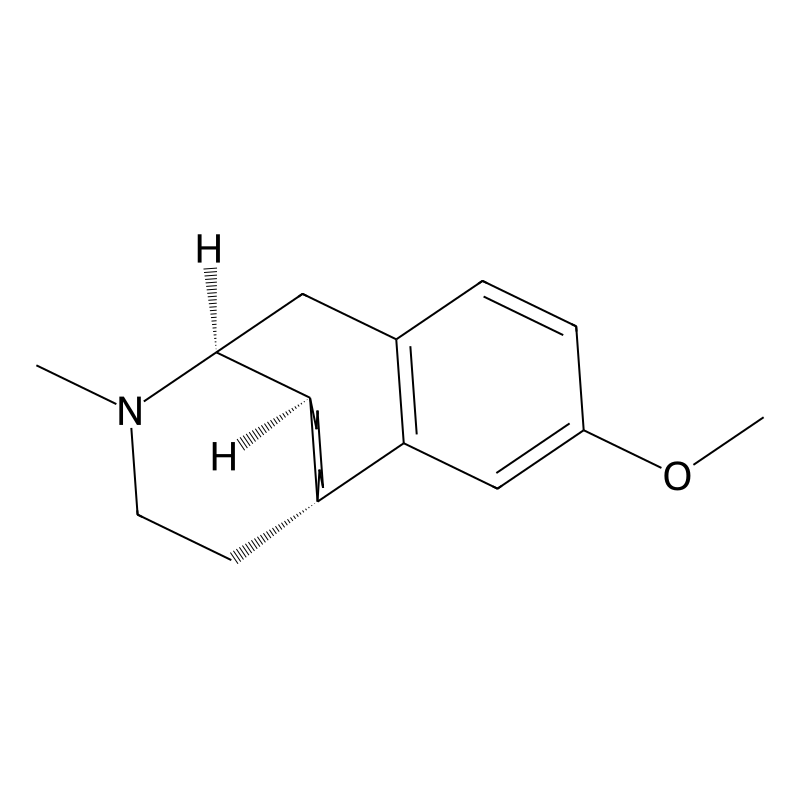

Dextromethorphan free base (CAS 125-71-3) is a dextrorotatory morphinan-class compound primarily utilized as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, a sigma-1 receptor agonist, and a central antitussive agent . Unlike its widely available hydrobromide salt, the free base form is highly lipophilic and soluble in organic solvents, making it a critical raw material for non-aqueous formulations and chemical synthesis . In industrial and laboratory procurement, the free base is specifically selected over salt forms when researchers require a halide-free precursor for the synthesis of novel active pharmaceutical ingredient (API) complexes, extended-release resinates, or high-payload lipid-based drug delivery systems.

Procurement errors frequently occur when buyers substitute dextromethorphan hydrobromide (CAS 125-69-9) for the free base (CAS 125-71-3) based on general API availability. While the hydrobromide salt is standard for aqueous oral syrups, its inherent water solubility and ionic structure cause catastrophic precipitation and phase separation when integrated into lipid-based nanoparticles, transdermal matrices, or non-polar solvent systems [1]. Furthermore, attempting to synthesize novel lipophilic salts directly from the hydrobromide salt results in poor yields and requires an inefficient, multi-step biphasic desalting process to remove the halide ion [2]. Procuring the free base directly bypasses these formulation bottlenecks, ensuring immediate compatibility with organic solvents and lipid excipients [1].

Enhanced Lipid-Phase Solubility for Advanced Delivery Systems

In the development of Self-Emulsifying Drug Delivery Systems (SEDDS), dextromethorphan free base significantly outperforms the hydrobromide salt in lipid loading capacity. Quantitative formulation studies demonstrate that the free base achieves a solubility of 66.1 +/- 3.2 mg/g in medium-chain SEDDS, whereas the hydrobromide monohydrate only reaches 23.5 +/- 0.9 mg/g (measured in free base equivalents) [1]. This thermodynamic advantage prevents API precipitation in hydrophobic matrices.

| Evidence Dimension | Maximum lipid formulation solubility |

| Target Compound Data | 66.1 +/- 3.2 mg/g (Free base) |

| Comparator Or Baseline | 23.5 +/- 0.9 mg/g (HBr monohydrate) |

| Quantified Difference | 2.8-fold increase in lipid loading capacity |

| Conditions | Medium-chain Self-Emulsifying Drug Delivery System (MC SEDDS) at equilibrium |

Procuring the free base is critical for engineering high-payload transdermal or liposomal formulations where the aqueous solubility of the HBr salt limits drug loading.

Halide-Free Precursor for Custom Salt and Ionic Liquid Synthesis

For chemical synthesis, utilizing dextromethorphan free base avoids the desalting step required when starting from the hydrobromide salt. The free base can be directly reacted with organic acids in non-polar solvents to yield novel lipophilic salts. For example, direct synthesis of dextromethorphan decylsulfate from the free base achieves a highly lipophilic complex with a lipid solubility of 93.3 mg/g, a process that is highly inefficient when attempting ion exchange from the HBr salt [1].

| Evidence Dimension | Synthetic route efficiency for novel salts |

| Target Compound Data | Direct single-step acid-base reaction in organic solvents |

| Comparator Or Baseline | Dextromethorphan HBr (requires biphasic desalting prior to reaction) |

| Quantified Difference | Elimination of a multi-step extraction/desalting process |

| Conditions | Synthesis of dextromethorphan alkylsulfate ionic liquids or tannates |

Starting directly with the free base streamlines the manufacturing of custom dextromethorphan salts by eliminating costly and yield-reducing desalting steps.

Stereoselective Receptor Profile Enabling Non-Scheduled Procurement

Dextromethorphan is the dextrorotatory enantiomer of the morphinan core. Unlike its levorotatory counterpart, levomethorphan, which is a potent mu-opioid receptor agonist and strictly controlled substance, dextromethorphan exhibits negligible affinity for the mu-opioid receptor (Ki > 10,000 nM) [1]. It retains activity as an NMDA receptor antagonist and a sigma-1 receptor agonist, providing neuropharmacological utility without the regulatory burdens associated with levorotatory morphinans.

| Evidence Dimension | Mu-opioid receptor affinity (Ki) |

| Target Compound Data | Ki > 10,000 nM (negligible affinity) |

| Comparator Or Baseline | Levomethorphan (high mu-opioid affinity) |

| Quantified Difference | Several orders of magnitude lower mu-opioid binding |

| Conditions | In vitro radioligand binding assays |

Procuring the dextro-enantiomer allows laboratories to study morphinan-based NMDA and sigma-1 receptor modulation without navigating the stringent DEA/regulatory scheduling required for opioid agonists.

Benchmark Reliability in CYP450 Metabolic Assays

In pharmacokinetic screening, dextromethorphan is utilized as a benchmark probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. Quantitative enzymatic assays demonstrate that dextromethorphan possesses a Michaelis-Menten constant (Km) of <= 15 uM for CYP2D6 [1]. Compared to less specific substrates, its well-characterized O-demethylation pathway to dextrorphan makes it the FDA-recommended standard for evaluating CYP2D6 inhibition by novel preclinical candidates.

| Evidence Dimension | CYP2D6 enzyme affinity (Km) |

| Target Compound Data | Km <= 15 uM |

| Comparator Or Baseline | Less specific CYP substrates (e.g., bufuralol) |

| Quantified Difference | Highly specific, FDA-recommended baseline metric |

| Conditions | In vitro human liver microsome or recombinant CYP2D6 assays |

For contract research organizations, procuring high-purity dextromethorphan free base ensures reproducible, regulatory-compliant CYP2D6 phenotyping and drug-drug interaction screening.

High-Payload Lipid-Based Drug Delivery Systems (LBDDS)

Directly following from its superior lipid solubility, the free base is the required form for formulating Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and transdermal patches where the hydrobromide salt would precipitate [1].

Synthesis of Proprietary API Salts and Resinates

The free base serves as a direct, halide-free precursor for synthesizing extended-release complexes, such as dextromethorphan polistirex (resin complexes) or novel lipophilic ionic liquids, bypassing the need for inefficient desalting procedures [2].

Regulatory-Compliant In Vitro ADME/Tox Screening

Leveraging its highly specific Km for CYP2D6, the compound is deployed as a gold-standard probe substrate in human liver microsome assays to evaluate the drug-drug interaction (DDI) potential of novel pharmaceutical candidates [3].

Non-Scheduled Neuropharmacological Research

Because it lacks the mu-opioid affinity of its levorotatory enantiomer, the free base is utilized as a highly accessible, non-scheduled pharmacological tool for investigating NMDA uncompetitive antagonism and sigma-1 receptor activation in models of neuroprotection and depression [4].

References

- [1] Transformation of Poorly Water-Soluble Drugs into Lipophilic Ionic Liquids Enhances Oral Drug Exposure from Lipid-Based Formulations. Monash University Research Repository.

- [2] US Patent CA2412464A1. 'Dextromethorphan tannate.'

- [3] Molecular Properties and CYP2D6 Substrates: Central Nervous System Therapeutics Case Study and Pattern Analysis of a Substrate Database. PMC.

- [4] Pharmacology of Dextromethorphan. Touro Scholar.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 3.97 (est)

Odor

Decomposition

Appearance

Melting Point

109-111 °C

UNII

Related CAS

18609-21-7 (hydrochloride)

6700-34-1 (hydrobromide, mono-hydrate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 76 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 76 companies with hazard statement code(s):;

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Dextromethorphan is included in the database.

Dextromethorphan is used for the temporary relief of coughs caused by minor throat and bronchial irritation such as may occur with common colds or with inhaled irritants. Dextromethorphan is most effective in the treatment of chronic, nonproductive cough. The drug is a common ingredient in commercial cough mixtures available without prescription.

Dextromethorphan preparations are administered orally. Lozenges containing dextromethorphan hydrobromide should not be used in children younger than 6 years of age and liquid-filled capsules containing the drug should not be used in children younger than 12 years of age, unless otherwise directed by a clinician.

For more Therapeutic Uses (Complete) data for Dextromethorphan (20 total), please visit the HSDB record page.

Pharmacology

Dextromethorphan is a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.

MeSH Pharmacological Classification

ATC Code

R - Respiratory system

R05 - Cough and cold preparations

R05D - Cough suppressants, excl. combinations with expectorants

R05DA - Opium alkaloids and derivatives

R05DA09 - Dextromethorphan

Mechanism of Action

Dextromethorphan (DXM) is the dextro isomer of levomethorphan, a semisynthetic morphine derivative. Although structurally similar to other /CNS depressants/, DXM does not act as a mu receptor opioid (eg, morphine, heroin). DXM and its metabolite, dextrorphan, act as potent blockers of the N-methyl-d-aspartate (NMDA) receptor.

Amantadine and dextromethorphan suppress levodopa (L-DOPA)-induced dyskinesia (LID) in patients with Parkinson's disease (PD) and abnormal involuntary movements (AIMs) in the unilateral 6-hydroxydopamine (6-OHDA) rat model. These effects have been attributed to N-methyl-d-aspartate (NMDA) antagonism. However, amantadine and dextromethorphan are also thought to block serotonin (5-HT) uptake and cause 5-HT overflow, leading to stimulation of 5-HT(1A) receptors, which has been shown to reduce LID. We undertook a study in 6-OHDA rats to determine whether the anti-dyskinetic effects of these two compounds are mediated by NMDA antagonism and/or 5-HT(1A) agonism. In addition, we assessed the sensorimotor effects of these drugs using the Vibrissae-Stimulated Forelimb Placement and Cylinder tests. Our data show that the AIM-suppressing effect of amantadine was not affected by the 5-HT(1A) antagonist WAY-100635, but was partially reversed by the NMDA agonist d-cycloserine. Conversely, the AIM-suppressing effect of dextromethorphan was prevented by WAY-100635 but not by d-cycloserine. Neither amantadine nor dextromethorphan affected the therapeutic effects of L-DOPA in sensorimotor tests. We conclude that the anti-dyskinetic effect of amantadine is partially dependent on NMDA antagonism, while dextromethorphan suppresses AIMs via indirect 5-HT(1A) agonism. Combined with previous work from our group, our results support the investigation of 5-HT(1A) agonists as pharmacotherapies for LID in PD patients.

Dextromethorphan (DM) is a dextrorotatory morphinan and an over-the-counter non-opioid cough suppressant. We have previously shown that DM protects against LPS-induced dopaminergic neurodegeneration through inhibition of microglia activation. Here, we investigated protective effects of DM against endotoxin shock induced by lipopolysaccharide/d-galactosamine (LPS/GalN) in mice and the mechanism underlying its protective effect. Mice were given multiple injections of DM (12.5 mg/kg, s.c.) 30 min before and 2, 4 hr after an injection of LPS/GalN (20 ug/700 mg/kg). DM administration decreased LPS/GalN-induced mortality and hepatotoxicity, as evidenced by increased survival rate, decreased serum alanine aminotransferase activity and improved pathology. Furthermore, DM was also effective when it was given 30 min after LPS/GalN injection. The protection was likely associated with reduced serum and liver tumor necrosis factor alpha (TNF-alpha) levels. DM also attenuated production of superoxide and intracellular reactive oxygen species in Kupffer cells and neutrophils. Real-time RT-PCR analysis revealed that DM administration suppressed the expression of a variety of inflammation-related genes such as macrophage inflammatory protein-2, CXC chemokine, thrombospondin-1, intercellular adhesion molecular-1 and interleukin-6. DM also decreased the expression of genes related to cell-death pathways, such as the DNA damage protein genes GADD45 and GADD153. In summary, DM is effective in protecting mice against LPS/GalN-induced hepatotoxicity, and the mechanism is likely through a faster TNF-alpha clearance, and decrease of superoxide production and inflammation and cell-death related components. This study not only extends neuroprotective effect of DM, but also suggests that DM may be a novel compound for the therapeutic intervention for sepsis.

/The investigators/ showed that dextromethorphan (DM) provides neuroprotective/anticonvulsant effects and that DM and its major metabolite, dextrorphan /DX/, have a high-affinity for sigma(1) receptors, but a low affinity for sigma(2) receptors. In addition, we found that DM has a higher affinity than DX for sigma(1) sites, whereas DX has a higher affinity than DM for PCP sites. We extend our earlier findings by showing that DM attenuated trimethyltin (TMT)-induced neurotoxicity (convulsions, hippocampal degeneration and spatial memory impairment) in rats. This attenuation was reversed by the sigma(1) receptor antagonist BD 1047, but not by the sigma(2) receptor antagonist ifenprodil. DM attenuates TMT-induced reduction in the sigma(1) receptor-like immunoreactivity of the rat hippocampus, this attenuation was blocked by the treatment with BD 1047, but not by ifenprodil. These results suggest that DM prevents TMT-induced neurotoxicity, at least in part, via sigma(1) receptor stimulation.

Dextromethorphan (DEX) is a widely used non-opioid antitussive. However, the precise site of action and its mechanism were not fully understood. We examined the effects of DEX on AMPA receptor-mediated glutamatergic transmission in the nucleus tractus solitarius (NTS) of guinea pigs. Excitatory postsynaptic currents (evoked EPSCs: eEPSCs) were evoked in the second-order neurons by electrical stimulation of the tractus solitarius. DEX reversibly decreased the eEPSC amplitude in a concentration-dependent manner. The DEX-induced inhibition of eEPSC was accompanied by an increased paired-pulse ratio. Miniature EPSCs (mEPSCs) were also recorded in the presence of Cd(2+) or tetrodotoxin. DEX decreased the frequency of mEPSCs without affecting their amplitude. Topically applied AMPA provoked an inward current in the neurons, which was unchanged during the perfusion of DEX. BD1047, a sigma-1-receptor antagonist, did not block the inhibitory effect of DEX on the eEPSCs, but antagonized the inhibition of eEPSCs induced by SKF-10047, a sigma-1 agonist. Haloperidol, a sigma-1 and -2 receptor ligand, had no influence on the inhibitory action of DEX. These results suggest that DEX inhibits glutamate release from the presynaptic terminals projecting to the second-order NTS neurons, but this effect of DEX is not mediated by the activation of sigma receptors.

KEGG Target based Classification of Drugs

Other transporters

Auxiliary transport proteins (TC:8.A)

SIGMAR1 [HSA:10280] [KO:K20719]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

510-53-2

Absorption Distribution and Excretion

The volume of distribution of dextromethorphan is 5-6.7L/kg.

Dextromethorphan is rapidly absorbed from the GI tract and exerts its antitussive effect in 15-30 minutes after oral administration. The duration of action is approximately 3-6 hours with conventional dosage forms.

Dextromethorphan and its metabolites are excreted via the kidney. Depending on the metabolism phenotype up to 11% may be excreted unchanged or up to 100% as demethylated conjugated morphinan compounds. In the first 24 hours after dosing, less than 0.1% is eliminated in the feces.

Dextromethorphan is well absorbed from the gastrointestinal tract with maximum serum level occurring at 2.5 hours. Peak concentration of the major metabolite dextrorphan) was 1.6 to 1.7 hours.

Dextromethorphan hydrobromide (DM) is a widely used antitussive. This study determined, for the first time, the basic pharmacokinetic profile of DM and its active metabolite, dextrorphan (DP) in children and adolescents. Thirty-eight male and female subjects at risk for developing an upper respiratory tract infection (URTI), or symptomatic with cough due to URTI, were enrolled in this single-dose, open-label study: ages 2-5 years (Group A, n = 8), 6-11 years (Group B, n = 17), 12-17 years (Group C, n = 13). Subjects were genotyped for cytochrome P450 (CYP) 2D6 polymorphisms and characterized as poor (PM) or non-poor metabolizers (non-PM). Groups A and B were dosed using an age-weight dosing schedule (DM range 7.5-24.75 mg); a 30-mg dose was used for Group C. Average exposures to total DP increased as age group increased, and average exposure to DM was highest in the adolescent group. One subject in that group was a PM. The terminal half-life values were longer in the adolescent group due in part to the single PM subject. No relationship between body weight and pharmacokinetic parameters was noted. This is the first evaluation of the pharmacokinetic characteristics of DM in children and adolescents. A single dose of DM in this population was safe, and well tolerated at all doses tested. The data are used to model and compare pediatric DM exposures with those of adults.

For more Absorption, Distribution and Excretion (Complete) data for Dextromethorphan (7 total), please visit the HSDB record page.

Metabolism Metabolites

Genetic polymorphism has profound effects on its metabolism. Dextromethorphan undergoes polymorphic metabolism depending on variation in cytochrome P-450 enzyme phenotype. The specific cytochrome P-450 enzyme is P450 2D6(CYP2D6). Fast metabolizers constitute about 84% of the population. After a 30 mg dose plasma levels are less than 5 ng/mL four hours postingestion. Intermediate metabolizers constitute about 6.8% of the population. After an oral dose of 30 mg plasma levels are 10 to 20 ng/mL at 4 hours and less than 5 ng/mL at 24 hours postingestion. Poor metabolizers constitute 5% to 10% of the Caucasian population. The ratio of metabolite to parent drug in 8 hour urine sample is less than 10 to 1 after a 15 mg dose. After an oral dose of 30 mg plasma levels are greater than 10 ng/mL at 4 hours and greater than 5 ng/mL at 24 hours.

There is a clear first pass metabolism and it is generally assumed that the therapeutic activity is primarily due to its active metabolite, dextrophan.

It is metabolized in the liver by extensive metabolizers to dextrorphan. Dextrorphan is itself an active antitussive compound. Only small amounts are formed in poor metabolizers. Less than 15% of the dose form minor metabolites including D-methoxymorphinane.

The pentose phosphate pathway (PPP) is involved in the activity of glucose-6-phosphate dehydrogenase (G6PD) and generation of NADPH, which plays a key role in drug metabolism. The aim of this study was to investigate the effects of modulation of the PPP on drug metabolism capacity in vitro. A pair of hepatic cell lines, ie, the cancerous HepG2 cells and normal L02 cells, was used. The expression of CYP450 enzymes, p53 and G6PD in the cells were analyzed. The metabolism of testosterone (TEST, 10 umol/L) and dextromethorphan (DEM, 1 umol/L), the two typical substrates for CYP3A4 and CYP2D6, in the cells was examined in the presence of different agents. Both the expression and metabolic activities of CYP3A4 and CYP2D6 were considerably higher in HepG2 cells than in L02 cells. The metabolism of TEST and DEM in HepG2 cells was dose-dependently inhibited by the specific CYP3A4 inhibitor ketoconazole and CYP2D6 inhibitor quinidine. Addition of the p53 inhibitor cyclic PFT-alpha (5, 25 umol/L) in HepG2 cells dose-dependently enhanced the metabolism of DEM and TEST, whereas addition of the p53 activator NSC 66811 (3, 10, 25 umol/L) dose-dependently inhibited the metabolism. Furthermore, addition of the G6PD inhibitor 6-aminonicotinamide (5, 15 umol/L) in HepG2 cells dose-dependently inhibited the metabolism of DEM and TEST, whereas addition of the PPP activity stimulator menadione (1, 5, 15 umol/L) dose-dependently enhanced the metabolism. Modulation of p53 and the PPP alters the metabolism of DEM and TEST, suggesting that the metabolic flux pattern of PPP may be closely involved in drug metabolism and the individual variance.

Dextromethorphan has known human metabolites that include 3-methoxymorphinan and Dextrorphan.

Associated Chemicals

Wikipedia

Sodium_myreth_sulfate

Drug Warnings

Individuals with phenylketonuria (i.e., homozygous deficiency of phenylalanine hydroxylase) and other individuals who must restrict their intake of phenylalanine should be warned that some commercially available preparations of dextromethorphan contain aspartame, which is metabolized in the GI tract to phenylalanine following oral administration.

Adverse effects with dextromethorphan are rare, but nausea and/or other GI disturbances, slight drowsiness, and dizziness sometimes occur. The drug produces no analgesia or addiction and little or no CNS depression.

Although cough and cold preparations that contain cough suppressants (including dextromethorphan), nasal decongestants, antihistamines, and/or expectorants commonly are used in pediatric patients younger than 2 years of age, systematic reviews of controlled trials have concluded that nonprescription (over-the-counter, OTC) cough and cold preparations are not more effective than placebo in reducing acute cough and other symptoms of upper respiratory tract infection in these patients. Furthermore, adverse events, including deaths, have been (and continue to be) reported in pediatric patients younger than 2 years of age receiving these preparations.

For more Drug Warnings (Complete) data for Dextromethorphan (7 total), please visit the HSDB record page.

Biological Half Life

The half life of /dextromethorphan/ is approximately 2 to 4 hours in people with normal metabolism.

Use Classification

Methods of Manufacturing

Dextromethorphan base (d-3-methoxy-N-methylmorphinan) is prepared from the corresponding d-3-hydroxy compound by methylation with phenyltrimethylammonium hydroxide.

Preparation: O. Schnider, A. Grussner ... United States of America patent 2676177 (1954 to Hoffmann-La Roche).

General Manufacturing Information

Analytic Laboratory Methods

Simple and rapid gas chromatography method for quantitative as well as qualitative determination of antitussive ingredients in pharmaceuticals.

Quantitative determination of metronidazole, dextromethorphan hydrobromide, and diphenhydramine hydrochloride, reference substances for gas-liquid chromatography.

Selected drug combinations by ion exchange chromatography. Detection by UV absorption. /Hydrobromide/

TLC of basic org drugs. Min amount detected, dextromethorpan 1 ug. /From table/

Clinical Laboratory Methods

High-resolution mass spectrometry (HRMS) is being applied in postmortem drug screening as an alternative to nominal mass spectrometry, and additional evaluation in quantitative casework is needed. We report quantitative analysis of benzoylecgonine, citalopram, cocaethylene, cocaine, codeine, dextromethorphan, dihydrocodeine, diphenhydramine, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, hydrocodone, hydromorphone, meperidine, methadone, morphine, oxycodone and oxymorphone in postmortem blood by ultra-performance liquid chromatography (UPLC)-MS(E)/time-of-flight (TOF). The method employs analyte-matched deuterated internal standardization and MS(E) acquisition of precursor and product ions at low (6 eV) and ramped (10-40 eV) collision energies, respectively. Quantification was performed using precursor ion data obtained with a mass extraction window of +/- 5 ppm. Fragment and residual precursor ion acquisitions at ramped collision energies were evaluated as additional analyte identifiers. Extraction recovery of >60% and matrix effect of <20% were determined for all analytes and internal standards. Defined limits of detection (10 ng/mL) and quantification (25 ng/mL) were validated along with a linearity analytical range of 25-3,000 ng/mL (R(2) > 0.99) for all analytes. Parallel UPLC-MS(E)/TOF and UPLC-MS/MS analysis showed comparable precision and bias along with concordance of 253 positive (y = 1.002x + 1.523; R(2) = 0.993) and 2,269 negative analyte findings in 159 postmortem cases. Analytical performance and correlation studies demonstrate accurate quantification by UPLC-MS(E)/TOF and extended application of HRMS in postmortem casework.

Analysis of decomposed skeletal tissues for dextromethorphan (DXM) and dextrorphan (DXT) using microwave assisted extraction (MAE), microplate solid-phase extraction (MPSPE) and gas chromatography-mass spectrometry (GC-MS) is described. Rats (n=3) received 100 mg/kg DXM (i.p.) and were euthanized by CO2 asphyxiation roughly 20 min post-dose. Remains decomposed to skeleton outdoors and vertebral bones were recovered, cleaned, and pulverized. Pulverized bone underwent MAE using methanol as an extraction solvent in a closed microwave system, followed by MPSPE and GC-MS. Analyte stability under MAE conditions was assessed and found to be stable for at least 60?min irradiation time. The majority (>90%) of each analyte was recovered after 15 min. The MPSPE-GCMS method was fit to a quadratic response (R(2)>0.99), over the concentration range 10-10 000 ng/mL , with coefficients of variation <20% in triplicate analysis. The MPSPE-GCMS method displayed a limit of detection of 10 ng/mL for both analytes. Following MAE for 60 min (80 °C, 1200 W), MPSPE-GCMS analysis of vertebral bone of DXM-exposed rats detected both analytes in all samples (DXM: 0.9-1.5 ug/g ; DXT: 0.5-1.8 ug/g ).

The prerequisites for forensic confirmatory analysis by LC/MS/MS with respect to European Union guidelines are chromatographic separation, a minimum number of two MS/MS transitions to obtain the required identification points and predefined thresholds for the variability of the relative intensities of the MS/MS transitions (MRM transitions) in samples and reference standards. In the present study, a fast, sensitive and robust method to quantify tramadol, chlorpheniramine, dextromethorphan and their major metabolites, O-desmethyltramadol, dsmethyl-chlorpheniramine and dextrophan, respectively, in human plasma using ibuprofen as internal standard (IS) is described. The analytes and the IS were extracted from plasma by a liquid-liquid extraction method using ethyl acetate-diethyl-ether (1:1). Extracted samples were analyzed by ultra-high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS). Chromatographic separation was performed by pumping the mobile phase containing acetonitrile, water and formic acid (89.2:11.7:0.1) for 2.0 min at a flow rate of 0.25 uL/min into a Hypersil-Gold C18 column, 20 x 2.0 mm (1.9 um) from Thermoscientific, New York, USA. The calibration curve was linear for the six analytes. The intraday precision (RSD) and accuracy (RE) of the method were 3-9.8 and -1.7-4.5%, respectively. The analytical procedure herein described was used to assess the pharmacokinetics of the analytes in 24 healthy volunteers after a single oral dose containing 50 mg of tramadol hydrochloride, 3 mg chlorpheniramine maleate and 15 mg of dextromethorphan hydrobromide.

For more Clinical Laboratory Methods (Complete) data for Dextromethorphan (7 total), please visit the HSDB record page.

Storage Conditions

Lozenges: store between 15 and 30 degrees C in well closed containers. Syrup USP: Store between 15 and 30 degrees C in light, resistant container, protected from freezing.

Dextromethorphan preparations should be stored in tight containers, and solutions and liquid-filled capsules containing dextromethorphan should be stored in tight, light-resistant containers.

Interactions

Alcohol and CNS depressants should be avoided with dextromethorphan.

Consistent with their antagonistic actions at N-methyl-D-aspartate type glutamate receptors, dextromethorphan and its metabolite, dextrorphan decrease the intensity of opioid withdrawal syndrome. Since quinidine affects CYP2D6-mediated metabolism and P-glycoprotein governed transport, we sought to determine whether co-treatment with quinidine would affect brain levels of dextromethorphan and dextrorphan as well as the effect of these compounds on opioid withdrawal syndrome in mice. /The investigators/ found that dextromethorphan dose dependently inhibited the intensity of opioid withdrawal syndrome and that there was a tendency for a further decrease when quinidine was co-administered with dextromethorphan. Administration of 30 mg/kg of dextromethorphan resulted in higher brain levels of dextromethorphan and dextrorphan than administration of 10 mg/kg of dextromethorphan, but much lower dextrorphan levels than that produced by 30 mg/kg of dextrorphan. Co-treatment with quinidine resulted in higher brain levels of dextromethorphan (but not dextrorphan) suggesting that quinidine produces an increase in the brain availability of dextromethorphan. In summary, brain levels of dextromethorphan were inversely correlated with the intensity of opioid withdrawal syndrome. Quinidine induced increased brain levels of dextromethorphan tend to attenuate the intensity of opioid withdrawal syndrome. /The investigators/ suggest that it is dextromethorphan, rather than dextrorphan, that is responsible for the attenuating effect on the intensity of opioid withdrawal syndrome, and that the beneficial action of quinidine on the effect of dextromethorphan should be more pronounced in humans.

The aim of this review was to describe a patient with serotonin toxicity after an overdose of dextromethorphan and chlorphenamine and to perform a systematic literature review exploring whether dextromethorphan and chlorphenamine may be equally contributory in the development of serotonin toxicity in overdose. A Medline literature review was undertaken to identify cases of serotonin toxicity due to dextromethorphan and/or chlorphenamine. Case reports were included if they included information on the ingested dose or plasma concentrations of dextromethorphan and/or chlorphenamine, information about co-ingestions and detailed clinical information to evaluate for serotonin toxicity. Cases were reviewed by two toxicologists and serotonin toxicity, defined by the Hunter criteria, was diagnosed when appropriate. The literature was then reviewed to evaluate whether chlorphenamine may be a serotonergic agent. One hundred and fifty-five articles of dextromethorphan or chlorphenamine poisoning were identified. There were 23 case reports of dextromethorphan, of which 18 were excluded for lack of serotonin toxicity. No cases were identified in which serotonin toxicity could be solely attributed to chlorphenamine. This left six cases of dextromethorphan and/or chlorphenamine overdose, including our own, in which serotonin toxicity could be diagnosed based on the presented clinical information. In three of the six eligible cases dextromethorphan and chlorphenamine were the only overdosed drugs. There is substantial evidence from the literature that chlorphenamine is a similarly potent serotonin re-uptake inhibitor when compared with dextrometorphan. Chlorphenamine is a serotonergic medication and combinations of chlorphenamine and dextromethorphan may be dangerous in overdose due to an increased risk of serotonin toxicity.

For more Interactions (Complete) data for Dextromethorphan (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Olney JW, Labruyere J, Price MT: Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs. Science. 1989 Jun 16;244(4910):1360-2. [PMID:2660263]

Hargreaves RJ, Hill RG, Iversen LL: Neuroprotective NMDA antagonists: the controversy over their potential for adverse effects on cortical neuronal morphology. Acta Neurochir Suppl (Wien). 1994;60:15-9. [PMID:7976530]

Carliss RD, Radovsky A, Chengelis CP, O'Neill TP, Shuey DL: Oral administration of dextromethorphan does not produce neuronal vacuolation in the rat brain. Neurotoxicology. 2007 Jul;28(4):813-8. Epub 2007 Apr 6. [PMID:17573115]

Hernandez SC, Bertolino M, Xiao Y, Pringle KE, Caruso FS, Kellar KJ: Dextromethorphan and its metabolite dextrorphan block alpha3beta4 neuronal nicotinic receptors. J Pharmacol Exp Ther. 2000 Jun;293(3):962-7. [PMID:10869398]

Zhou SF, Zhou ZW, Yang LP, Cai JP: Substrates, inducers, inhibitors and structure-activity relationships of human Cytochrome P450 2C9 and implications in drug development. Curr Med Chem. 2009;16(27):3480-675. Epub 2009 Sep 1. [PMID:19515014]

Pope LE, Khalil MH, Berg JE, Stiles M, Yakatan GJ, Sellers EM: Pharmacokinetics of dextromethorphan after single or multiple dosing in combination with quinidine in extensive and poor metabolizers. J Clin Pharmacol. 2004 Oct;44(10):1132-42. doi: 10.1177/0091270004269521. [PMID:15342614]

Journey JD, Agrawal S, Stern E: Dextromethorphan Toxicity . [PMID:30860737]

Taylor CP, Traynelis SF, Siffert J, Pope LE, Matsumoto RR: Pharmacology of dextromethorphan: Relevance to dextromethorphan/quinidine (Nuedexta(R)) clinical use. Pharmacol Ther. 2016 Aug;164:170-82. doi: 10.1016/j.pharmthera.2016.04.010. Epub 2016 Apr 29. [PMID:27139517]

Logan BK, Goldfogel G, Hamilton R, Kuhlman J: Five deaths resulting from abuse of dextromethorphan sold over the internet. J Anal Toxicol. 2009 Mar;33(2):99-103. doi: 10.1093/jat/33.2.99. [PMID:19239735]

Oh SR, Agrawal S, Sabir S, Taylor A: Dextromethorphan . [PMID:30855804]

FDA Approved Drug Products: Nuedexta Dextromethorphan Hydrobromide and Quinidine Sulfate Oral Capsules

Dailymed: Brompheniramine, Pseudoephedrine, and Dextromethorphan Oral Syrup

Dailymed: Guaifenesin and Dextromethorphan Oral Extended Release Tablets

FDA Drug Quality Assessment: Nuedexta Dextromethorphan and Quinidine Capsules

FDA Approved Drug Products: Promethazine Hydrochloride and Dextromethorphan Hydrobromide Oral Syrup (Discontinued)

Explore Compound Types